molecular formula C21H27N5O9S2 B10753290 (E)-CefpodoximeProxetil

(E)-CefpodoximeProxetil

Cat. No.: B10753290
M. Wt: 557.6 g/mol
InChI Key: LTINZAODLRIQIX-DHRITJCHSA-N
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Description

(E)-Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefpodoxime, in the body. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as bronchitis, pneumonia, gonorrhea, and infections of the skin, ear, throat, and urinary tract.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Cefpodoxime Proxetil involves several steps, starting from the core cephalosporin structure. The key steps include:

    Acylation: The cephalosporin nucleus is acylated with a suitable acylating agent.

    Esterification: The resulting compound undergoes esterification to form the proxetil ester.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production of (E)-Cefpodoxime Proxetil typically involves large-scale chemical synthesis followed by rigorous purification processes to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: (E)-Cefpodoxime Proxetil undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in (E)-Cefpodoxime Proxetil is hydrolyzed in the body to release the active cefpodoxime.

    Oxidation and Reduction: These reactions can modify the functional groups on the cephalosporin nucleus.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under physiological conditions in the presence of esterases.

    Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

Major Products:

    Cefpodoxime: The active form released upon hydrolysis.

    Various derivatives: Formed through oxidation, reduction, and substitution reactions.

Scientific Research Applications

Clinical Applications

1. Treatment of Respiratory Tract Infections in Children
A retrospective analysis involving 118 children with upper respiratory tract infections demonstrated the efficacy of cefpodoxime proxetil dispersible tablets compared to cefradine. The study reported a bacterial strain clearance rate of 96.2% for the cefpodoxime group versus 88.9% for the control group, with a total infection control rate of 94.92% .

2. Urinary Tract Infections
In a multicenter randomized study comparing cefpodoxime proxetil to trimethoprim-sulfamethoxazole for treating uncomplicated acute lower urinary tract infections in women, cefpodoxime showed comparable efficacy with a clinical cure rate of 98.4% . This highlights its utility as an alternative treatment option.

3. Efficacy Against Specific Pathogens
Cefpodoxime proxetil has been shown to be effective against various pathogens responsible for community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis. The drug is particularly noted for its effectiveness against strains of Haemophilus influenzae and Streptococcus pneumoniae, including those producing beta-lactamase .

Case Studies

Case Study 1: Oral Ulcer Induction
A case series documented two instances where patients developed oral ulcers after administering cefpodoxime proxetil for viral fever. The adverse effects subsided upon discontinuation of the drug, indicating that while cefpodoxime is generally well-tolerated, it can cause rare side effects .

Case Study 2: Comparative Efficacy Analysis
A comparative study assessed the antibacterial effect of cefpodoxime proxetil nanoemulsion against standard formulations. The nanoemulsion exhibited a lower minimum inhibitory concentration (MIC) than conventional formulations, suggesting enhanced antibacterial properties and potential for improved therapeutic outcomes .

Data Summary Table

Application AreaStudy/SourceKey Findings
Respiratory Infections Bacterial clearance rate: 96.2% vs. 88.9% (control)
Urinary Tract Infections Clinical cure rate: 98.4%
Pathogen Efficacy Effective against H. influenzae and S. pneumoniae
Adverse Effects Oral ulcers reported in two cases
Nanoemulsion Efficacy Lower MIC compared to standard formulations

Mechanism of Action

(E)-Cefpodoxime Proxetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and eventually causes bacterial cell lysis and death.

Comparison with Similar Compounds

  • Cefixime
  • Cefdinir
  • Cefditoren Pivoxil

Comparison: (E)-Cefpodoxime Proxetil is unique due to its high oral bioavailability and broad-spectrum activity. Compared to cefixime and cefdinir, it has a more favorable pharmacokinetic profile, allowing for less frequent dosing. Cefditoren Pivoxil, like (E)-Cefpodoxime Proxetil, is also a prodrug, but (E)-Cefpodoxime Proxetil is often preferred due to its better tolerance and fewer side effects.

Properties

Molecular Formula

C21H27N5O9S2

Molecular Weight

557.6 g/mol

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+

InChI Key

LTINZAODLRIQIX-DHRITJCHSA-N

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC

Origin of Product

United States

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